molecular formula C10H10FNO3 B282005 4-(2-Fluoroanilino)-4-oxobutanoic acid

4-(2-Fluoroanilino)-4-oxobutanoic acid

Cat. No. B282005
M. Wt: 211.19 g/mol
InChI Key: UWBFZPLATNJACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoroanilino)-4-oxobutanoic acid, also known as FOBA, is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. FOBA is a non-natural amino acid that can be incorporated into peptides and proteins, allowing for the modification of their properties and functions.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroanilino)-4-oxobutanoic acid is not fully understood, but it is believed to be related to its unique chemical properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid contains a fluorine atom, which can interact with other molecules in unique ways. 4-(2-Fluoroanilino)-4-oxobutanoic acid has been shown to affect the stability and conformation of peptides and proteins, which can affect their function.
Biochemical and Physiological Effects:
4-(2-Fluoroanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the peptide or protein it is incorporated into. 4-(2-Fluoroanilino)-4-oxobutanoic acid can affect the stability, conformation, and function of peptides and proteins, leading to changes in their biochemical and physiological properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid has also been shown to affect the binding of peptides and proteins to other molecules, such as enzymes and receptors.

Advantages and Limitations for Lab Experiments

4-(2-Fluoroanilino)-4-oxobutanoic acid has several advantages for lab experiments, including its ability to modify the properties of peptides and proteins, its high purity, and its stability. However, 4-(2-Fluoroanilino)-4-oxobutanoic acid also has some limitations, including its high cost and the difficulty of synthesizing it in large quantities.

Future Directions

There are several future directions for the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in scientific research. One potential direction is the development of new methods for synthesizing 4-(2-Fluoroanilino)-4-oxobutanoic acid, which could reduce its cost and increase its availability. Another direction is the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in the development of new drugs and therapies, particularly for diseases that involve protein misfolding or dysfunction. Additionally, 4-(2-Fluoroanilino)-4-oxobutanoic acid could be used to study the structure and function of complex biological systems, such as protein-protein interactions and signaling pathways.
In conclusion, 4-(2-Fluoroanilino)-4-oxobutanoic acid is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid has been used in various applications, including protein engineering, drug discovery, and bioconjugation. While 4-(2-Fluoroanilino)-4-oxobutanoic acid has several advantages for lab experiments, it also has some limitations. There are several future directions for the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in scientific research, including the development of new synthesis methods and the use of 4-(2-Fluoroanilino)-4-oxobutanoic acid in the development of new drugs and therapies.

Synthesis Methods

4-(2-Fluoroanilino)-4-oxobutanoic acid can be synthesized through a multi-step process, starting with the synthesis of 2-fluoroaniline, which is then reacted with ethyl acetoacetate to form the intermediate product. This intermediate is then hydrolyzed to form 4-(2-Fluoroanilino)-4-oxobutanoic acid. The synthesis of 4-(2-Fluoroanilino)-4-oxobutanoic acid requires careful control of reaction conditions and purification techniques to ensure high yield and purity.

Scientific Research Applications

4-(2-Fluoroanilino)-4-oxobutanoic acid has been used in various scientific research applications, including protein engineering, drug discovery, and bioconjugation. One of the main applications of 4-(2-Fluoroanilino)-4-oxobutanoic acid is its use in the synthesis of peptides and proteins with modified properties. 4-(2-Fluoroanilino)-4-oxobutanoic acid can be incorporated into the peptide backbone, allowing for the modification of the peptide's structure and function.

properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

4-(2-fluoroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H10FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)

InChI Key

UWBFZPLATNJACG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F

Origin of Product

United States

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